molecular formula C7H16N2O2S B15256292 N-Methyl-1-(piperidin-3-yl)methanesulfonamide

N-Methyl-1-(piperidin-3-yl)methanesulfonamide

Cat. No.: B15256292
M. Wt: 192.28 g/mol
InChI Key: BRRQWVAVDMGNOH-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-yl)methanesulfonamide (CAS 1247670-75-2) is a sulfonamide derivative featuring a piperidine scaffold, with a molecular formula of C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonamide-functionalized piperidine structures are of significant interest in medicinal chemistry and drug discovery . The piperidine ring is a privileged scaffold in pharmacology, while the sulfonamide group is a common moiety in compounds with diverse biological activities . Specifically, piperidine-3-yl methanesulfonamide derivatives have been utilized as key synthetic intermediates or building blocks in the development of novel molecules, including those investigated as ligands for neurological targets . Researchers may value this compound as a versatile precursor for constructing more complex molecules through reactions at the nitrogen atoms or the piperidine ring. Its primary research utility lies in its role as a chemical building block for the synthesis and exploration of new pharmacologically active compounds.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-methyl-1-piperidin-3-ylmethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-3-2-4-9-5-7/h7-9H,2-6H2,1H3

InChI Key

BRRQWVAVDMGNOH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide or dimethyl sulfate. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures ranging from -20°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate; temperatures ranging from 0°C to 100°C.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Secondary amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-Methyl-1-(piperidin-3-yl)methanesulfonamide, the following structural and functional analogs are analyzed:

Structural Analogs with Piperidine Moieties

N-Methyl-N-(3R-3-piperidinyl)methanesulfonamide hydrochloride (CAS 2007919-47-1)

  • Molecular Formula : C₇H₁₆ClN₂O₂S (free base: C₇H₁₆N₂O₂S).
  • Key Features : The stereochemistry (3R-configuration) and hydrochloride salt enhance stability and solubility. Like the target compound, its N-methyl group improves lipophilicity, suggesting comparable membrane permeability .
  • Applications : Studied for antibacterial activity, leveraging the sulfonamide group’s role in enzyme inhibition.

N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide Structure: Incorporates an indole ring linked to a piperidine-sulfonamide scaffold. However, the larger structure (higher molecular weight) could reduce solubility . Applications: Explored for CNS-targeted therapies due to indole’s prevalence in neuroactive compounds.

Sulfonamide Derivatives with Heterocyclic Variations

N-(2-Furylmethyl)methanesulfonamide Structure: Substitutes piperidine with a furan ring. Key Features: The oxygen-rich furan increases polarity, reducing lipophilicity compared to piperidine analogs. Observed in minor amounts (<3%) in catalytic reactions, suggesting lower stability or rapid conversion . Applications: Limited pharmacological relevance due to instability.

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide (Compound 42) Structure: Combines a pyrrolopyrimidine ring and cyclobutane with a sulfonamide group. Molecular Weight: 364 g/mol (C₁₇H₂₆N₅O₂S). Demonstrated in virtual screening for kinase inhibition .

1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxybicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 36)

  • Structure : Contains a ferrocene (iron-containing) moiety.
  • Key Features : The metallocene group enables redox activity and unique binding interactions, diverging from traditional organic sulfonamides. Applications in catalysis or electrochemical sensing .

Pharmacological and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
This compound HCl C₇H₁₇ClN₂O₂S 228.74 Piperidine, N-methyl sulfonamide Antibacterial potential, high lipophilicity
N-Methyl-N-(3R-3-piperidinyl)methanesulfonamide HCl C₇H₁₆ClN₂O₂S 228.74 3R-stereochemistry Antibacterial activity
N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide Not reported Not reported Indole-piperidine hybrid CNS-targeted applications
N-(2-Furylmethyl)methanesulfonamide C₆H₉NO₃S 175.20 Furan substituent Low stability, minor byproduct
Compound 42 (Pyrrolopyrimidine derivative) C₁₇H₂₆N₅O₂S 364.00 Pyrrolopyrimidine, cyclobutane Kinase inhibition candidate

Key Findings

  • Lipophilicity : Piperidine-based sulfonamides (e.g., target compound and CAS 2007919-47-1) exhibit superior lipophilicity compared to furan or ferrocene derivatives, favoring blood-brain barrier penetration .
  • Steric Effects : Bulky substituents (e.g., pyrrolopyrimidine in Compound 42) reduce solubility but enhance target specificity .
  • Functional Diversity : Ferrocene and indole derivatives expand applications beyond antibacterial use (e.g., redox catalysis, CNS modulation) .

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